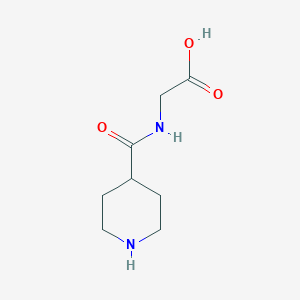
(Piperidine-4-carbonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Piperidine-4-carbonyl)glycine is an organic compound that features a piperidine ring attached to a glycine moiety Piperidine is a six-membered heterocycle containing one nitrogen atom, while glycine is the simplest amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Piperidine-4-carbonyl)glycine typically involves the reaction of piperidine-4-carboxylic acid with glycine. One common method is the use of coupling reagents such as carbodiimides (e.g., DCC) to facilitate the formation of the amide bond between the carboxyl group of piperidine-4-carboxylic acid and the amino group of glycine .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: (Piperidine-4-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidone derivatives.
Reduction: Reduction of the carbonyl group can yield piperidine-4-methanol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group of glycine can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions
Major Products:
Oxidation: Piperidone derivatives.
Reduction: Piperidine-4-methanol derivatives.
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
(Piperidine-4-carbonyl)glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (Piperidine-4-carbonyl)glycine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, while the glycine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various physiological effects .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidine-4-carboxylic acid: A piperidine derivative with a carboxyl group at the 4-position.
Glycine: The simplest amino acid with a single hydrogen atom as its side chain
Uniqueness: (Piperidine-4-carbonyl)glycine is unique due to the combination of the piperidine ring and glycine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H14N2O3 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(piperidine-4-carbonylamino)acetic acid |
InChI |
InChI=1S/C8H14N2O3/c11-7(12)5-10-8(13)6-1-3-9-4-2-6/h6,9H,1-5H2,(H,10,13)(H,11,12) |
InChI Key |
ALLFAWPDUPXCNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















